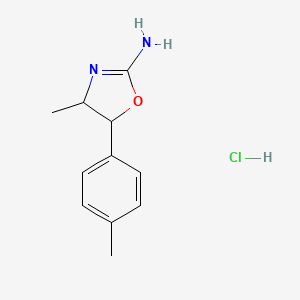
biotinyl-bAla-bAla-Asp-Met-Arg-Pro-Glu-Ile-Trp-Ile-Ala-Gln-Glu-Leu-Arg-Arg-Ile-Gly-Asp-Glu-Phe-Asn-Ala-Tyr-Tyr-Ala-Arg-Arg-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
biotinyl-bAla-bAla-Asp-Met-Arg-Pro-Glu-Ile-Trp-Ile-Ala-Gln-Glu-Leu-Arg-Arg-Ile-Gly-Asp-Glu-Phe-Asn-Ala-Tyr-Tyr-Ala-Arg-Arg-NH2 is a peptide fragment derived from the Bcl-2 interacting mediator of cell death (BIM) protein. It consists of residues 81-106 of the BIM protein, with a biotin moiety attached to facilitate detection and purification. The compound has a molecular weight of 3637.14 and a chemical formula of C161H247N49O44S2 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of biotinyl-bAla-bAla-Asp-Met-Arg-Pro-Glu-Ile-Trp-Ile-Ala-Gln-Glu-Leu-Arg-Arg-Ile-Gly-Asp-Glu-Phe-Asn-Ala-Tyr-Tyr-Ala-Arg-Arg-NH2 involves the chemical attachment of a biotin moiety to the BIM peptide fragment. This process typically employs solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled step-by-step on a solid support. The biotinylation is achieved by introducing a biotinylated amino acid or a biotinylation reagent during the synthesis .
Industrial Production Methods
Industrial production of biotinylated peptides like this compound often involves large-scale SPPS. The process includes automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. The biotinylation step is integrated into the synthesis cycle, ensuring consistent and reproducible attachment of the biotin moiety .
化学反应分析
Types of Reactions
biotinyl-bAla-bAla-Asp-Met-Arg-Pro-Glu-Ile-Trp-Ile-Ala-Gln-Glu-Leu-Arg-Arg-Ile-Gly-Asp-Glu-Phe-Asn-Ala-Tyr-Tyr-Ala-Arg-Arg-NH2 primarily undergoes biotinylation reactions, where the biotin moiety is covalently attached to the peptide. This reaction can be facilitated by various biotinylation reagents targeting specific functional groups such as primary amines, sulfhydryls, carboxyls, and carbohydrates .
Common Reagents and Conditions
Common reagents used in biotinylation include N-hydroxysuccinimide (NHS) esters, maleimides, and hydrazides. These reagents react with specific functional groups under mild conditions, typically in aqueous buffers at neutral pH. The reaction conditions are optimized to ensure high efficiency and specificity of biotin attachment .
Major Products Formed
The major product formed from the biotinylation reaction is the biotinylated peptide, this compound. This product retains the biological activity of the BIM peptide while gaining the ability to bind to avidin or streptavidin for detection and purification purposes .
科学研究应用
biotinyl-bAla-bAla-Asp-Met-Arg-Pro-Glu-Ile-Trp-Ile-Ala-Gln-Glu-Leu-Arg-Arg-Ile-Gly-Asp-Glu-Phe-Asn-Ala-Tyr-Tyr-Ala-Arg-Arg-NH2 has a wide range of applications in scientific research:
Chemistry: Used in studies involving protein-protein interactions and protein-ligand binding assays.
Biology: Employed in cell signaling and apoptosis research, particularly in studying the role of BIM in programmed cell death.
Medicine: Utilized in drug discovery and development, especially in the context of cancer research where BIM plays a role in apoptosis regulation.
Industry: Applied in the development of diagnostic assays and therapeutic agents targeting apoptotic pathways
作用机制
biotinyl-bAla-bAla-Asp-Met-Arg-Pro-Glu-Ile-Trp-Ile-Ala-Gln-Glu-Leu-Arg-Arg-Ile-Gly-Asp-Glu-Phe-Asn-Ala-Tyr-Tyr-Ala-Arg-Arg-NH2 exerts its effects by interacting with anti-apoptotic proteins of the Bcl-2 family. The biotinylated BIM peptide binds to these proteins, inhibiting their function and promoting apoptosis. This interaction is crucial in regulating cell death pathways and has significant implications in cancer therapy .
相似化合物的比较
Similar Compounds
BIM (non-biotinylated): The native BIM peptide without the biotin moiety.
BAD (Bcl-2-associated death promoter): Another pro-apoptotic protein of the Bcl-2 family.
BAX (Bcl-2-associated X protein): A protein that promotes apoptosis by permeabilizing the mitochondrial membrane
Uniqueness
biotinyl-bAla-bAla-Asp-Met-Arg-Pro-Glu-Ile-Trp-Ile-Ala-Gln-Glu-Leu-Arg-Arg-Ile-Gly-Asp-Glu-Phe-Asn-Ala-Tyr-Tyr-Ala-Arg-Arg-NH2 is unique due to its biotin moiety, which allows for easy detection and purification using avidin or streptavidin-based methods. This feature enhances its utility in various research applications, making it a valuable tool for studying apoptosis and related pathways .
属性
分子式 |
C161H247N49O44S2 |
|---|---|
分子量 |
3637.12 |
IUPAC 名称 |
(4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[3-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propanoylamino]propanoylamino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C161H247N49O44S2/c1-13-81(6)127(152(250)183-78-121(218)188-112(76-126(227)228)149(247)195-101(51-55-123(221)222)139(237)201-108(70-87-29-17-16-18-30-87)147(245)203-110(74-117(163)214)144(242)185-85(10)134(232)199-107(72-89-43-47-92(212)48-44-89)146(244)202-106(71-88-41-45-91(211)46-42-88)143(241)184-84(9)132(230)190-96(34-24-61-178-157(167)168)135(233)189-95(131(164)229)33-23-60-177-156(165)166)206-141(239)98(36-26-63-180-159(171)172)192-136(234)97(35-25-62-179-158(169)170)193-145(243)105(69-80(4)5)200-138(236)100(50-54-122(219)220)194-137(235)99(49-53-116(162)213)191-133(231)86(11)186-153(251)128(82(7)14-2)208-150(248)109(73-90-77-182-94-32-20-19-31-93(90)94)204-154(252)129(83(8)15-3)207-142(240)102(52-56-124(223)224)197-151(249)114-38-28-67-210(114)155(253)104(37-27-64-181-160(173)174)198-140(238)103(59-68-255-12)196-148(246)111(75-125(225)226)187-120(217)58-66-176-119(216)57-65-175-118(215)40-22-21-39-115-130-113(79-256-115)205-161(254)209-130/h16-20,29-32,41-48,77,80-86,95-115,127-130,182,211-212H,13-15,21-28,33-40,49-76,78-79H2,1-12H3,(H2,162,213)(H2,163,214)(H2,164,229)(H,175,215)(H,176,216)(H,183,250)(H,184,241)(H,185,242)(H,186,251)(H,187,217)(H,188,218)(H,189,233)(H,190,230)(H,191,231)(H,192,234)(H,193,243)(H,194,235)(H,195,247)(H,196,246)(H,197,249)(H,198,238)(H,199,232)(H,200,236)(H,201,237)(H,202,244)(H,203,245)(H,204,252)(H,206,239)(H,207,240)(H,208,248)(H,219,220)(H,221,222)(H,223,224)(H,225,226)(H,227,228)(H4,165,166,177)(H4,167,168,178)(H4,169,170,179)(H4,171,172,180)(H4,173,174,181)(H2,205,209,254)/t81-,82-,83-,84-,85-,86-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,127-,128-,129-,130-/m0/s1 |
SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C6CCCN6C(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)CCNC(=O)CCNC(=O)CCCCC7C8C(CS7)NC(=O)N8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




